(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones. The reaction conditions often include heating in basic media such as pyridine . The oxazolone precursors can be readily prepared by cyclizing N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles.
Scientific Research Applications
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methylidene-3,5-dihydro-4H-imidazol-4-ones: These compounds share a similar structural motif and have been studied for their fluorescent properties and potential medicinal applications.
Indole derivatives: These compounds also contain a heterocyclic ring and are known for their biological activities.
Uniqueness
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific thiazole ring structure and the presence of a dimethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-8(2)4-5-6(10)9(3)7(11)12-5/h4H,1-3H3/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDEHJRGZEJEM-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C)C)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/N(C)C)/SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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